N-oleoylglycine (OLGly) is a member of the N-acyl amino acids (NAAAs), a group of bioactive lipids that are conjugates of fatty acids and amino acids. These compounds have been identified in various biological systems and are known to play significant roles in modulating physiological processes. OLGly, in particular, has been the subject of recent research due to its potential involvement in energy homeostasis and neuroprotection23.
OLGly's ability to induce hyperphagia without altering the expression of hypothalamic neuropeptides or anxiety-like behavior suggests its potential application in the regulation of energy homeostasis. The specific activation of AgRP neurons by OLGly through CB1R could be harnessed to modulate appetite and food intake in clinical settings where such regulation is necessary2.
The neuroprotective effects of OLGly against MPP+-induced neurotoxicity open up possibilities for its application in neurodegenerative diseases such as PD. By activating PPARα and modulating the eCBome, OLGly could be developed as a therapeutic agent to protect neurons from damage and inflammation, which are hallmarks of neurodegenerative disorders3.
N-linoleoylglycine is a compound classified as an N-acylamide, specifically derived from linoleic acid and glycine. It is recognized for its structural significance in the study of lipid metabolism and signaling pathways. The compound has garnered attention due to its potential biological activities, including analgesic properties and interaction with G protein-coupled receptors.
The compound can be synthesized through various methods, including amidation reactions involving linoleic acid and glycine. It is also produced endogenously in biological systems and by gut microbiota, indicating its relevance in metabolic processes.
N-linoleoylglycine falls under the category of fatty acid amides. These compounds are characterized by their amide bonds formed between fatty acids and amino acids, which play crucial roles in cellular signaling and metabolism.
The synthesis of N-linoleoylglycine typically involves the following methods:
The amidation reaction can be carried out under various conditions, often requiring careful control of temperature and pH to optimize yield. Laboratory synthesis typically allows for better control over purity and structural integrity compared to potential industrial methods, which are not widely established for this specific compound.
N-linoleoylglycine has a complex molecular structure characterized by:
The molecular formula is , and its structure can be represented in various forms, including 2D and 3D models that highlight its functional groups.
N-linoleoylglycine can undergo several chemical reactions:
The reactivity profile of N-linoleoylglycine is influenced by its functional groups. Understanding these reactions is crucial for exploring its potential applications in medicinal chemistry and biochemistry.
N-linoleoylglycine acts primarily as an agonist for the G protein-coupled receptor GPR132 (also known as G2A). This activation initiates several downstream signaling pathways that may influence cellular processes such as inflammation and pain perception.
Upon binding to GPR132, N-linoleoylglycine triggers intracellular signaling cascades that modulate cellular responses. Although specific effects are still being investigated, initial studies suggest a role in reducing leukocyte migration and potentially offering analgesic effects without psychotropic activity.
Research indicates that N-linoleoylglycine may play a role in various physiological processes, including inflammation regulation and lipid metabolism.
Relevant data from spectroscopic analyses (such as NMR) confirm the structural integrity and purity of synthesized samples.
N-linoleoylglycine has diverse applications across several scientific fields:
The discovery of anandamide (N-arachidonoylethanolamine) in 1992 revolutionized understanding of lipid-mediated signaling, revealing an endogenous system paralleling phytocannabinoid actions. This breakthrough catalyzed the identification of structurally related N-acyl amides, including the N-acyl glycine family. By 2009, researchers had isolated 54 novel endogenous lipids from biological tissues, with N-linoleoylglycine emerging as a significant member due to its distribution and regulatory functions. These discoveries underscored lipidomics as a transformative field for decoding lipid-based physiological modulation, particularly in pain, inflammation, and neuronal signaling [2] [5].
N-acyl amino acids constitute a structurally diverse class of signaling lipids characterized by a fatty acid linked to an amino acid via an amide bond. Classification depends on:
Table 1: Structural and Biosynthetic Classification of Select N-Acyl Glycines
Compound | Fatty Acid Moiety | Chain Length | Saturation | Primary Biosynthetic Pathway | Tissue Localization |
---|---|---|---|---|---|
N-Linoleoylglycine | Linoleic acid | C18 | Diunsaturated | GLYATL-mediated conjugation | Brain, skin, plasma |
N-Palmitoylglycine | Palmitic acid | C16 | Saturated | Mitochondrial glycine N-acylase | Spinal cord, skin |
N-Arachidonoylglycine | Arachidonic acid | C20 | Tetraunsaturated | CYP450 oxidation of anandamide | Brain, peripheral nerves |
N-Oleoylglycine | Oleic acid | C18 | Monounsaturated | PM20D1-mediated condensation | Liver, intestine |
N-acylated amino acids function as endogenous modulators of ion channels (TRPV1, TRPA1), receptors (GPR18, PPAR-γ), and enzymes (FAAH). Their hydrophobicity enables membrane penetration, while structural variations dictate target specificity – e.g., N-linoleoylglycine’s diunsaturation enables distinct spatial binding versus saturated analogs [4] [7].
Termed "elmiric acids" (EMAs), fatty acid-amino acid conjugates follow the nomenclature EMA-[Amino acid number] ([Fatty acid chain length]:[Unsaturation]). N-Linoleoylglycine is designated EMA-1 (18:2), highlighting:
Structurally, N-linoleoylglycine (C~20~H~35~NO~3~) contains a cis,cis-Δ9,12 linoleoyl group amide-bound to glycine’s amino group. Unlike its arachidonoyl counterpart, EMA-1(18:2)’s reduced unsaturation enhances oxidative stability while retaining signaling functionality. Within tissues, it shows region-specific distribution, with elevated levels in nervous and immune tissues regulated partly by fatty acid amide hydrolase (FAAH) [1] [3].
Functionally, EMA-1(18:2) demonstrates potent anti-inflammatory activity – orally administered at 0.3 mg/kg in safflower oil, it reduced leukocyte migration by >50% in murine peritonitis models. Mechanistically, it shifts prostaglandin profiles toward anti-inflammatory mediators:
Table 2: Comparative Anti-Inflammatory Activities of Linoleoyl Amino Acid Conjugates
Conjugate | PGJ~2~ Production (RAW cells, 10μM) | Relative Potency vs. NAgly | Leukocyte Migration Inhibition (ED~50~) | Stereochemical Preference |
---|---|---|---|---|
N-Linoleoyl-D-alanine | 48,203 pg/mL (normalized) | 7.0-fold higher | <0.1 mg/kg (oral) | D-isomer >> L-isomer |
N-Linoleoylglycine | 7,315 pg/mL | 1.1-fold higher | 0.3 mg/kg (oral) | Not applicable |
N-Arachidonoylglycine | 6,847 pg/mL | Reference | 1.0 mg/kg (IP) | Not applicable |
N-Linoleoyl-L-alanine | 1,682 pg/mL | 0.25-fold | >5 mg/kg | L-isomer inactive |
N-Linoleoyl-D-phenylalanine | <50 pg/mL | <0.01-fold | Inactive | D-isomer inactive |
Crucially, stereochemistry dictates activity: N-Linoleoyl-D-alanine exceeds glycine conjugates in PGJ~2~ induction (48,203 vs. 7,315 pg/mL), while the L-enantiomer and bulky conjugates (e.g., phenylalanine) show minimal activity. This implies receptor-mediated actions over non-specific lipid effects [3] [9]. The structural simplicity, metabolic stability, and potency of EMA-1(18:2) and its analogs position them as templates for designing resolution-promoting therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7